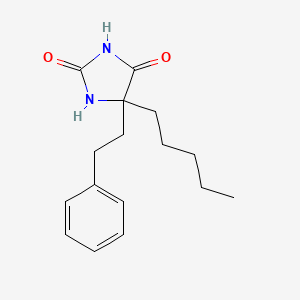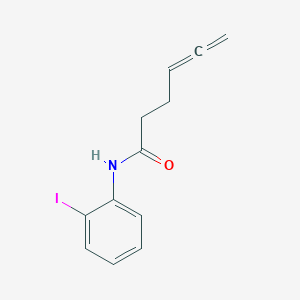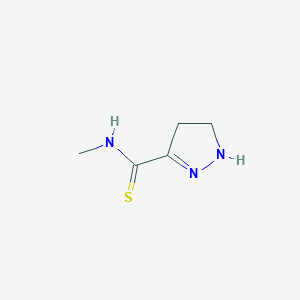
1-(4-Ethylsulfanylphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethylsulfanylphenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their wide range of biological activities and are commonly used in medicinal chemistry. The molecular formula of this compound is C12H18N2S, and it has a molecular weight of 222.35 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylsulfanylphenyl)piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods typically require specific reaction conditions, such as the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and the use of protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of piperazine derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of palladium-catalyzed cyclization reactions and visible-light-promoted decarboxylative annulation protocols are some of the advanced methods employed in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Ethylsulfanylphenyl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the ethylsulfanyl group to a sulfone or sulfoxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to introduce various substituents onto the piperazine ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring, enhancing its biological activity .
Applications De Recherche Scientifique
1-(4-Ethylsulfanylphenyl)piperazine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, piperazine derivatives are known for their anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . The compound is also used in the synthesis of various pharmaceuticals and bioactive molecules, making it a valuable tool in drug discovery and development .
Mécanisme D'action
The mechanism of action of 1-(4-Ethylsulfanylphenyl)piperazine involves its interaction with specific molecular targets and pathways. Piperazine compounds are known to act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms . Additionally, piperazine derivatives have been shown to inhibit protein kinases and other enzymes, contributing to their therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Methylsulfonylphenyl)piperazine: Similar in structure but with a methylsulfonyl group instead of an ethylsulfanyl group.
1-(4-Ethylsulfonylphenyl)piperazine: Contains an ethylsulfonyl group instead of an ethylsulfanyl group.
Uniqueness
1-(4-Ethylsulfanylphenyl)piperazine is unique due to the presence of the ethylsulfanyl group, which can undergo specific chemical reactions that other similar compounds may not. This structural difference can lead to variations in biological activity and therapeutic potential, making it a valuable compound for further research and development .
Propriétés
Numéro CAS |
918884-36-3 |
|---|---|
Formule moléculaire |
C12H18N2S |
Poids moléculaire |
222.35 g/mol |
Nom IUPAC |
1-(4-ethylsulfanylphenyl)piperazine |
InChI |
InChI=1S/C12H18N2S/c1-2-15-12-5-3-11(4-6-12)14-9-7-13-8-10-14/h3-6,13H,2,7-10H2,1H3 |
Clé InChI |
MFKPQXVGFROLSK-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=CC=C(C=C1)N2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5R)-5-[(4-Chlorothieno[3,2-d]pyrimidin-6-yl)ethynyl]pyrrolidin-2-one](/img/structure/B14192096.png)


![3,3'-[(2-Aminopropane-1,3-diyl)bis(oxy)]di(benzene-1,2-dicarbonitrile)](/img/structure/B14192125.png)
![Dimethyl {[(1E)-N-acetylethanimidoyl]oxy}propanedioate](/img/structure/B14192131.png)



![{1-[(Benzyloxy)carbonyl]-5-chloro-1H-indol-3-yl}acetic acid](/img/structure/B14192147.png)

![1-[4-(1-Phenylethyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B14192165.png)
![2-Oxaspiro[4.4]non-7-ene-1,4-dione](/img/structure/B14192181.png)

